molecular formula C13H29NO3S2 B12813470 Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) CAS No. 929-39-5

Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester)

Cat. No.: B12813470
CAS No.: 929-39-5
M. Wt: 311.5 g/mol
InChI Key: AUEJBFDAJLTUHB-UHFFFAOYSA-N
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Description

Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) is an organosulfur compound. It is characterized by the presence of a thiol group (–SH) attached to an ethyl group, which is further connected to an undecylamino group and a hydrogen sulfate ester. This compound is known for its distinct sulfurous odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) can be synthesized through a multi-step process. One common method involves the reaction of ethanethiol with an alkyl halide to form an intermediate, which is then reacted with an amine to introduce the undecylamino group. The final step involves the esterification of the thiol group with hydrogen sulfate .

Industrial Production Methods

In industrial settings, the production of ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) typically involves the use of catalysts to enhance reaction efficiency. The process may include the use of acidic solid catalysts, such as alumina, to facilitate the reaction between ethanethiol and hydrogen sulfide .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), ferric oxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines.

Major Products Formed

Scientific Research Applications

Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-isopropylamino-, hydrogen sulfate (ester)
  • Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate
  • Methanethiol
  • Butanethiol

Uniqueness

Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) is unique due to its specific structure, which includes an undecylamino group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its longer alkyl chain can influence its solubility, reactivity, and interactions with other molecules .

Properties

CAS No.

929-39-5

Molecular Formula

C13H29NO3S2

Molecular Weight

311.5 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)undecane

InChI

InChI=1S/C13H29NO3S2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-18-19(15,16)17/h14H,2-13H2,1H3,(H,15,16,17)

InChI Key

AUEJBFDAJLTUHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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